molecular formula C5F6N2 B14151810 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine CAS No. 27077-34-5

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine

Katalognummer: B14151810
CAS-Nummer: 27077-34-5
Molekulargewicht: 202.06 g/mol
InChI-Schlüssel: ALOVGFKRESQYPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research and industrial applications. The presence of multiple fluorine atoms imparts unique physicochemical properties to the compound, making it valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction of tetrafluoropyrimidine with trifluoromethylthiolate ions. This reaction proceeds under mild conditions and yields the desired trifluoromethyl-substituted pyrimidine .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as potassium fluoride or cesium fluoride in the presence of suitable solvents and catalysts to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include trifluoromethylthiolate ions, potassium fluoride, and cesium fluoride. Reaction conditions typically involve moderate temperatures and the use of polar aprotic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with trifluoromethylthiolate ions can yield trifluoromethyl-substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles .

Eigenschaften

CAS-Nummer

27077-34-5

Molekularformel

C5F6N2

Molekulargewicht

202.06 g/mol

IUPAC-Name

2,4,5-trifluoro-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5F6N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7

InChI-Schlüssel

ALOVGFKRESQYPD-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(N=C(N=C1F)F)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.